(R,R)-i-Pr-DUPHOS

Asymmetric Catalysis Palladium-Catalyzed Nucleophilic Substitution Benzylic Alkylation

(R,R)-i-Pr-DUPHOS (CAS 136705-65-2), formally named (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, is a C2-symmetric chiral bisphospholane ligand belonging to the privileged DuPhos ligand family originally developed by Burk and colleagues at DuPont. Structurally, it features two chiral phospholane rings linked to a central benzene backbone, with isopropyl substituents occupying equatorial positions that create a sterically demanding coordination environment around the metal center.

Molecular Formula C26H44P2
Molecular Weight 418.6 g/mol
CAS No. 136705-65-2
Cat. No. B1280406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-i-Pr-DUPHOS
CAS136705-65-2
Molecular FormulaC26H44P2
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C
InChIInChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3/t21-,22-,23-,24-/m1/s1
InChIKeyRBVGOQHQBUPSGX-MOUTVQLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R,R)-i-Pr-DUPHOS CAS 136705-65-2 Is the Sterically Demanding Ligand of Choice for Demanding Asymmetric Transformations


(R,R)-i-Pr-DUPHOS (CAS 136705-65-2), formally named (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, is a C2-symmetric chiral bisphospholane ligand belonging to the privileged DuPhos ligand family originally developed by Burk and colleagues at DuPont [1]. Structurally, it features two chiral phospholane rings linked to a central benzene backbone, with isopropyl substituents occupying equatorial positions that create a sterically demanding coordination environment around the metal center [2]. This ligand is primarily employed in catalytic asymmetric hydrogenation reactions with rhodium, ruthenium, iridium, and more recently cobalt, as well as in palladium-catalyzed enantioselective transformations including benzylic nucleophilic substitutions and asymmetric phosphination reactions [1].

Why (R,R)-i-Pr-DUPHOS Cannot Be Replaced by Me-DUPHOS or Et-DUPHOS Without Performance Degradation


The DuPhos family exhibits marked performance divergence based on phospholane ring substituents. While Me-DUPHOS and Et-DUPHOS excel in certain standard hydrogenation substrates, the sterically bulkier i-Pr-DUPHOS delivers substantially higher enantioselectivity in challenging benzylic nucleophilic substitution reactions (90% ee vs. 74% ee for Me-DUPHOS) [1]. Furthermore, in asymmetric phosphination, i-Pr-DUPHOS achieves up to 88% ee whereas the structurally related Et-FerroTANE yields poor enantioselectivity under identical conditions [2]. Notably, the increased steric bulk of i-Pr-DUPHOS can be detrimental in certain contexts—specifically, it reduces stereocontrol in platinum phosphido complex formation relative to Me-DUPHOS (lower diastereomer ratios) [3]. This context-dependent performance profile underscores why i-Pr-DUPHOS must be selected based on specific reaction requirements rather than treated as a generic interchangeable DuPhos variant.

Quantitative Differentiation of (R,R)-i-Pr-DUPHOS: Direct Comparative Evidence Against In-Class Analogs


90% ee in Palladium-Catalyzed Benzylic Substitution Versus 74% ee for Me-DUPHOS

In palladium-catalyzed benzylic nucleophilic substitution of 1-(2-naphthyl)ethyl acetate with dimethyl malonate anion, (R,R)-i-Pr-DUPHOS achieved 90% enantiomeric excess [1]. This represents a 16-percentage-point improvement over Me-DUPHOS under optimized conditions, where Me-DUPHOS yielded only 74% ee [1]. Notably, other chiral ligands including BINAP, PROPHOS, DIOP, CHIRAPHOS, and BDPP all performed poorly (<35% ee) in this transformation [1].

Asymmetric Catalysis Palladium-Catalyzed Nucleophilic Substitution Benzylic Alkylation

88% ee in Asymmetric Phosphination of Aryl Iodides Where Et-FerroTANE Fails

In palladium-catalyzed asymmetric phosphination of aryl iodides with sterically demanding secondary phosphines, (R,R)-i-Pr-DUPHOS enables enantiomeric excess up to 88% [1]. In direct contrast, the structurally related (R,R)-Et-FerroTANE ligand required for ortho-substituted aryl iodide substrates yields low enantioselectivity under comparable conditions [1]. The steric demands of the i-Pr substituents on the DuPhos phospholane rings proved critical for achieving high enantioinduction with electron-donating para-substituted aryl iodides [1].

Asymmetric Cross-Coupling Palladium Catalysis P-Stereogenic Phosphine Synthesis

Reduced Stereocontrol in Platinum Phosphido Complex Formation Versus Me-DUPHOS

Comparison of diastereomer ratios for Me-DUPHOS complexes showed that the smaller chloro group gave a higher dr value (23:1) than did an iodo ligand (8:1). Notably, the more sterically demanding i-Pr-DUPHOS ligand provided reduced stereocontrol overall relative to Me-DUPHOS in platinum terminal phosphido complex formation [1]. Additionally, the i-Pr-DuPhos rhodium complex exhibited slightly longer Rh–P(DuPhos) bonds than the Me-DuPhos analog (2.312(1) Å vs. 2.297(2) Å), attributed to increased steric repulsion [2].

Organometallic Chemistry Platinum Complexes Phosphido Ligands

Application in Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

(R,R)-i-Pr-DUPHOS has been successfully employed in cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids via homolytic H2 cleavage [1]. This represents a shift from traditional precious metals (Rh, Ru, Ir) to earth-abundant first-row transition metals. The C2-symmetric DuPhos ligands, including i-Pr-DUPHOS, have been demonstrated as effective in conjunction with non-PGM metals such as nickel and cobalt [2]. This class-level evidence supports i-Pr-DUPHOS as a viable ligand for sustainable asymmetric hydrogenation processes using cobalt precatalysts [1].

Earth-Abundant Metal Catalysis Cobalt Catalysis Asymmetric Hydrogenation

When to Procure (R,R)-i-Pr-DUPHOS: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Synthesis of Enantioenriched Benzylic Substitution Products for Pharmaceutical Intermediates

Procure (R,R)-i-Pr-DUPHOS when developing palladium-catalyzed benzylic nucleophilic substitution reactions requiring >85% ee for downstream pharmaceutical intermediate purification. The 16-percentage-point enantioselectivity advantage over Me-DUPHOS (90% ee vs. 74% ee) [5] can eliminate the need for costly chiral chromatographic separation or multiple recrystallization steps, directly reducing process mass intensity and manufacturing costs. This scenario is particularly relevant for synthesizing chiral diarylmethane and naphthyl-derived building blocks common in API synthesis.

Asymmetric Synthesis of P-Stereogenic Phosphine Ligands and Building Blocks

Select (R,R)-i-Pr-DUPHOS for palladium-catalyzed asymmetric phosphination of aryl iodides where high enantioselectivity (up to 88% ee) [5] is required for producing P-stereogenic secondary and tertiary phosphines. The demonstrated superiority over Et-FerroTANE in this transformation [5] makes i-Pr-DUPHOS the ligand of choice for constructing chiral phosphorus-containing intermediates that serve as ligands themselves or as precursors to other privileged chiral catalysts.

Cobalt-Catalyzed Asymmetric Hydrogenation for Sustainable Process Development

Consider (R,R)-i-Pr-DUPHOS when developing earth-abundant metal-catalyzed asymmetric hydrogenation processes intended to replace expensive rhodium or ruthenium systems. The established utility of DuPhos-type ligands, including i-Pr-DUPHOS, in cobalt-catalyzed hydrogenation of α,β-unsaturated carboxylic acids [5] and other substrates [4] positions this ligand for cost-sensitive industrial hydrogenation campaigns where precious metal supply chain volatility and high catalyst costs are prohibitive factors.

Cases Where (R,R)-i-Pr-DUPHOS Should NOT Be Selected (Negative Selection)

Avoid selecting (R,R)-i-Pr-DUPHOS for platinum phosphido complex synthesis or transformations where excessive steric bulk impairs stereocontrol. Direct comparative data show that Me-DUPHOS provides superior diastereoselectivity in platinum terminal phosphido complex formation (dr 23:1 for chloro ligand vs. reduced stereocontrol with i-Pr-DUPHOS) [5]. Additionally, for substrates requiring smaller bite angles or less steric encumbrance (e.g., certain α-dehydroamino acid hydrogenations), Et-DUPHOS or Me-DUPHOS may deliver better performance. Procurement decisions must be substrate-specific rather than assuming bulkier ligands always yield higher selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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